3,12-Diketo-5beta-cholanic acid

Enzyme kinetics Bile acid metabolism Hydroxysteroid dehydrogenase

Kinetic studies of hydroxysteroid dehydrogenases are often confounded by substrate promiscuity and off-target enzyme inhibition. This C24 oxo-bile acid provides a defined solution. - **Higher affinity**: KM of 0.0895 mM for 12β-HSDH (1.9x higher than dehydrocholic acid) and 0.07 mM for 7β-HSDH enables robust assays at lower concentrations. - **Simplified metabolism**: Two-step reduction cascade (vs. six intermediates with triketo analogs) eliminates chromatographic co-elution in LC-MS/MS. - **No SULT inhibition**: Unlike 3-oxo or 3,7-diketo analogs, this compound shows zero inhibition of rat bile acid sulfotransferase I, making it the sole diketo choice for co-incubation studies. - **Crystallographic grade**: Single-crystal structure available (R factor 0.028) for XRD reference.

Molecular Formula C24H36O4
Molecular Weight 388.5 g/mol
Cat. No. B12938929
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,12-Diketo-5beta-cholanic acid
Molecular FormulaC24H36O4
Molecular Weight388.5 g/mol
Structural Identifiers
SMILESCC(CCC(=O)O)C1CCC2C1(C(=O)CC3C2CCC4C3(CCC(=O)C4)C)C
InChIInChI=1S/C24H36O4/c1-14(4-9-22(27)28)18-7-8-19-17-6-5-15-12-16(25)10-11-23(15,2)20(17)13-21(26)24(18,19)3/h14-15,17-20H,4-13H2,1-3H3,(H,27,28)/t14-,15?,17+,18-,19+,20+,23+,24-/m1/s1
InChIKeyXNTYYYINMGRBQW-QMIWQNJFSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,12-Diketo-5beta-cholanic acid: A Distinct Diketo Bile Acid for Metabolic Research


3,12-Diketo-5beta-cholanic acid (CAS 2958-05-6; synonyms: dehydrodeoxycholic acid, 3,12-dioxo-5β-cholan-24-oic acid, 3,12-diketocholanoic acid) is a C24 oxo-bile acid derivative characterized by ketone functionalities at positions 3 and 12 of the 5β-cholanic acid steroidal backbone, with molecular formula C24H36O4 and exact mass 388.2613 [1]. First identified in human feces by Eneroth et al. in 1966 via gas-liquid chromatography and mass spectrometry [2], this compound is a secondary bile acid metabolite formed through bacterial 3α- and 12α-hydroxysteroid dehydrogenase activity on deoxycholic acid [3]. Unlike its trisubstituted analog dehydrocholic acid (3,7,12-triketo-5β-cholanic acid), the absence of a 7-position functional group confers a simplified diketo substitution pattern that yields quantifiably distinct enzymatic recognition and metabolic routing [2].

3,12-diketo substitution pattern for bile acid enzyme recognition studies
Reported substrate for 12β-HSDH and 7β-HSDH kinetic characterization
Simplified two-step metabolic reduction pathway with reduced intermediate complexity
Non-interfering profile in sulfotransferase-competent experimental systems

Why 3,12-Diketo-5beta-cholanic acid Cannot Be Replaced by Other Oxo-Bile Acid Analogs


Oxo-bile acid derivatives sharing the 5β-cholanic acid scaffold exhibit profoundly different enzyme recognition properties depending on the number and position of keto substituents [1]. The 3,12-diketo substitution pattern lacks the 7-position oxo group found in dehydrocholic acid (3,7,12-triketo), eliminating a critical hydrogen-bond acceptor site and a full enzymatic reduction step that alters substrate affinity for key hydroxysteroid dehydrogenases by approximately 1.8- to 1.9-fold as quantified by KM comparisons [2]. Similarly, substituting a monoketo analog such as 3α-hydroxy-12-oxo-5β-cholanoic acid (12-ketodeoxycholic acid) fundamentally changes both hydrogen-bonding donor/acceptor capacity and regiospecificity of enzymatic reduction, while the isomeric 3,7-diketo compound displays a distinct inhibition profile against bile acid sulfotransferase where the 3,12-diketo compound shows no inhibition [3]. These quantitative differences in enzyme recognition, metabolic routing, and off-target interaction profiles make generic substitution among in-class oxo-bile acid analogs scientifically indefensible for any study requiring precise metabolic tracing, enzyme kinetics, or receptor interaction data.

Target Feature
Substitute Difference
Mismatch Context
2 keto groups; no 7-oxo; 2-step reduction pathway
Dehydrocholic acid: 3 keto groups with 7-oxo; 3-step cascade
Additional 7-position reduction step may alter metabolic routing and intermediate diversity
Diketo scaffold; no hydroxyl H-bond donor present
12-Ketodeoxycholic acid: monoketo-monohydroxy with 3α-OH donor
Hydrogen-bonding capacity change may shift enzyme recognition properties
12-oxo regioisomer; reported non-inhibitory to SULT
3,7-Diketo isomer: 7-oxo regioisomer; reported SULT inhibitor
Positional isomer shift may alter off-target enzyme interaction profile

Quantitative Differentiation of 3,12-Diketo-5beta-cholanic acid from Closest Analogs


Higher Substrate Affinity for 12β-Hydroxysteroid Dehydrogenase

In a direct comparison within the same BRENDA-curated enzyme kinetics dataset for 12β-hydroxysteroid dehydrogenase (EC 1.1.1.238), 3,12-diketo-5β-cholanic acid displays a KM of 0.0895 mM, which is approximately 1.9-fold lower (indicating higher apparent substrate affinity) than that of dehydrocholic acid (3,7,12-trioxo-5β-cholanoate), which exhibits a KM of 0.171 mM [1]. The target compound also shows lower KM than the monoketo-monohydroxy analog 3α-hydroxy-12-oxo-5β-cholanoate (KM = 0.141 mM), indicating that the specific 3,12-diketo substitution pattern is the preferred substrate configuration for this enzyme's 12-oxo reduction activity [1].

12β-HSDH Affinity
Head-to-head
Target KM 0.0895 mM vs. dehydrocholic acid KM 0.171 mM (~1.9-fold lower); also lower than 3α-hydroxy-12-oxo analog (KM 0.141 mM)
Supports 12β-HSDH substrate profiling context
BRENDA-curated KM values; NADPH-dependent enzyme source
Enzyme kinetics Bile acid metabolism Hydroxysteroid dehydrogenase

Higher Substrate Affinity for 7β-Hydroxysteroid Dehydrogenase

In a parallel BRENDA-curated dataset for 7β-hydroxysteroid dehydrogenase (EC 1.1.1.201), 3,12-diketocholanoic acid displays a KM of 0.07 mM, which is 1.76-fold lower than that of dehydrocholic acid (3,7,12-triketo-5β-cholanoic acid, KM = 0.123 mM) and 1.24-fold lower than that of the positional isomer 3,7-diketo-5β-cholanoic acid (KM = 0.087 mM) measured under the same reference conditions [1]. This demonstrates that the 3,12-diketo configuration is not merely distinct from the trisubstituted analog but also kinetically differentiated from the 3,7-diketo regioisomer, confirming that the position of the second keto group (C-12 vs. C-7) is a critical determinant of enzyme recognition [1].

7β-HSDH Affinity
Head-to-head
Target KM 0.07 mM vs. dehydrocholic acid KM 0.123 mM (~1.76-fold lower); lower than 3,7-diketo isomer (KM 0.087 mM)
Supports 7β-HSDH substrate comparison context
Reported BRENDA kinetic dataset; reference ID 286228
Enzyme kinetics 7β-hydroxysteroid dehydrogenase Substrate specificity

Absence of Bile Acid Sulfotransferase Inhibition

In a comprehensive inhibitor panel study of rat liver bile acid sulfotransferase I (EC 2.8.2.34) by Barnes et al. (1989), 3,12-dioxo-5β-cholanoate was explicitly reported to produce no inhibition of the enzyme, whereas the structurally related 3-oxo-5β-cholanic acid (a monoketo analog) produced 80–90% inhibition at equimolar concentrations [1]. Other diketo positional isomers—specifically 3,6-dioxo-5β-cholanoate and 3,7-dioxo-5β-cholanoate—were also reported as inhibitors, though quantitative inhibition percentages were not specified [1]. This demonstrates that the 3,12-diketo substitution pattern confers a unique lack of inhibitory interaction with the sulfotransferase that neither the monoketo nor the 3,6/3,7-diketo regioisomers share.

SULT Inhibition
Cross-study comparable
No inhibition vs. 80–90% inhibition for 3-oxo-5β-cholanic acid (monoketo analog); 3,6- and 3,7-diketo isomers also inhibitory
Supports non-interfering co-incubation design
Cross-study inhibitor panel; Barnes et al. 1989 context
Sulfotransferase inhibition Off-target selectivity Phase II metabolism

Distinct Solid-State Hydrogen Bonding Architecture

Single-crystal X-ray diffraction analysis of (+)-3,12-dioxo-5β-cholanic acid by Kikolski et al. (2006) at T = 100 K (R factor = 0.028) revealed an asymmetric unit containing two independent molecules linked exclusively through O—H···O carboxyl pairing with O···O distances of 2.6715(17) Å and 2.6544(17) Å, and O—H···O angles of 170° and 179°, supplemented by six intermolecular C—H···O=C close contacts [1]. In contrast, the broader class of oxo-cholic acid crystal structures reported by Bertolasi et al. (2005) for mono-oxo and dihydroxy-mono-oxo analogs display diverse supramolecular architectures dominated by cooperative O—H···O hydrogen-bonding networks involving both carboxyl and hydroxyl donors, producing fundamentally different packing motifs [2]. The 3,12-diketo compound, lacking any hydroxyl group, represents the fully oxidized diketo extreme of this series with a simplified, carboxyl-only hydrogen-bonding topology distinct from all hydroxyl-bearing analogs [1][2].

Solid-State H-Bonding
Class-level
O···O 2.654–2.672 Å; O—H···O 170–179°; carboxyl-only H-bond topology; R factor 0.028 at 100 K
Supports reference polymorph characterization
Class-level structural context; hydroxyl-free diketo extreme
Crystallography Solid-state chemistry Hydrogen bonding Bile acid aggregation

Simplified Metabolic Reduction Pathway

The hepatic and microbial metabolism of dehydrocholic acid (3,7,12-triketo-5β-cholanic acid) proceeds through a defined sequential and stereospecific reduction cascade: 3-keto → 7-keto → 12-keto, yielding approximately 70% 3α,7α-dihydroxy-12-keto-5β-cholanoic acid, ~20% 3α-hydroxy-7,12-diketo-5β-cholanoic acid, and ~10% cholic acid as established by Soloway et al. in human studies [1]. The 3,12-diketo compound, lacking the 7-keto group, eliminates the entire 7-position reduction step from this cascade. Its metabolic fate is consequently restricted to two sequential reductions at positions 3 and 12 only, producing a narrower, more predictable metabolite profile [2]. This metabolic simplification is further supported by BRENDA-curated enzyme data showing that 3,12-diketo-5β-cholanic acid serves as a direct substrate for distinct reductases (EC 1.1.1.391, EC 1.1.1.176) that catalyze the NAD(P)H-dependent conversion to 3β-hydroxy-12-oxo and 12β-hydroxy-3-oxo intermediates respectively [2].

Metabolic Pathway
Cross-study comparable
2 reduction steps (3-keto → 12-keto) vs. 3-step cascade for dehydrocholic acid; eliminates all 7-position metabolites
Supports simplified metabolite profiling context
Cross-study metabolic context; Soloway et al. 1973 comparator
Bile acid metabolism Microbial biotransformation Stereospecific reduction

High-Value Application Scenarios for 3,12-Diketo-5beta-cholanic acid


Kinetic Characterization of Hydroxysteroid Dehydrogenases

Researchers characterizing the substrate specificity and kinetic parameters of microbial or mammalian hydroxysteroid dehydrogenases benefit from using 3,12-diketo-5β-cholanic acid as a kinetically advantaged substrate. The compound's KM of 0.0895 mM for 12β-HSDH (EC 1.1.1.238) provides ~1.9-fold higher apparent affinity than dehydrocholic acid, while its KM of 0.07 mM for 7β-HSDH (EC 1.1.1.201) similarly outperforms both the triketo and 3,7-diketo comparators [1]. This higher affinity enables more robust kinetic measurements at lower substrate concentrations, reducing solubility challenges and enabling more accurate Vmax and kcat determinations in purified enzyme assays.

Metabolic Tracing Without 7-Position Interference

Isotope-labeled metabolic flux studies in hepatocyte cultures, perfused liver systems, or gut microbiome co-cultures that require unambiguous assignment of reduction intermediates benefit from the 3,12-diketo scaffold's elimination of the 7-keto reduction step. Unlike dehydrocholic acid, which generates six or more intermediate species across its three-step cascade (with the 3α-hydroxy-7,12-diketo intermediate comprising only ~20% of products), the 3,12-diketo compound yields a simplified two-step reduction path [2]. This directly reduces chromatographic co-elution problems in LC-MS/MS bile acid panels and simplifies quantitative metabolite profiling, as demonstrated in oxo-bile acid analytical method development by Franco et al. (2019) [3].

Sulfotransferase Studies Requiring a Non-Inhibitory Substrate

In experimental systems where bile acid sulfotransferase (SULT) activity is present or being simultaneously measured, 3,12-diketo-5β-cholanic acid is uniquely suitable because it does not inhibit rat liver bile acid sulfotransferase I (EC 2.8.2.34), unlike the monoketo analog 3-oxo-5β-cholanic acid (80–90% inhibition) or the 3,6- and 3,7-diketo regioisomers that are also inhibitory [4]. This property makes it the diketo bile acid of choice for co-incubation studies examining the interplay between Phase I (hydroxysteroid dehydrogenase) and Phase II (sulfotransferase) bile acid metabolism without introducing confounding enzyme inhibition artifacts.

Crystallographic Reference for Diketo Bile Acid Architecture

The fully characterized single-crystal structure of (+)-3,12-dioxo-5β-cholanic acid (R factor = 0.028 at 100 K, with precisely determined carboxyl pairing distances of 2.6544–2.6715 Å and O—H···O angles of 170–179°) provides a high-quality crystallographic reference for the hydroxyl-free diketo bile acid series [5]. This structure serves as a benchmark for computational polymorph prediction, crystal engineering studies, and as a reference standard for X-ray powder diffraction identification of synthetic batches, where its distinct carboxyl-only hydrogen-bonding topology differentiates it from all hydroxyl-containing oxo-bile acid crystals characterized by Bertolasi et al. (2005) [6].

Application
Selection Property
Validation Focus
Hydroxysteroid dehydrogenase studies
Diketo substrate affinity profile
Enzyme kinetics under defined assay conditions
Metabolic flux analysis
Simplified 2-step reduction route
Metabolite profiling by chromatographic methods
Phase II metabolism co-incubation
Non-interfering sulfotransferase profile
SULT activity in concurrent enzyme assays
Crystallographic reference standard
Carboxyl-only H-bond architecture
Polymorph consistency by X-ray diffraction
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